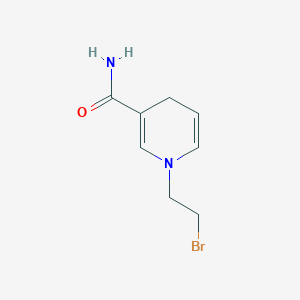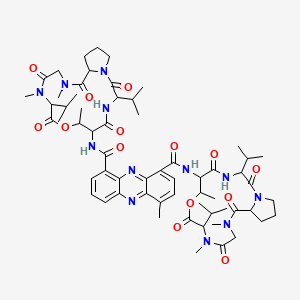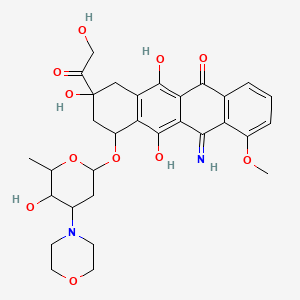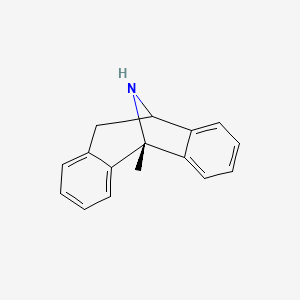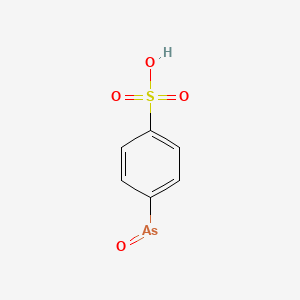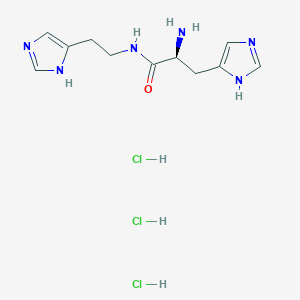
L-Histidyl-Histamin * 3 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidyl-Histamin * 3 HCl, also known as (S)-N-(2-(1H-imidazol-4-yl)ethyl)-2-amino-3-(1H-imidazol-4-yl)propanamide trihydrochloride, is a compound with the molecular formula C11H19Cl3N6O and a molecular weight of 357.67 g/mol . This compound is used primarily in biochemical research and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-Histamin * 3 HCl typically involves the reaction of histidine with histamine under controlled conditions. The process includes the protection of amino groups, coupling reactions, and subsequent deprotection steps. The reaction conditions often involve the use of solvents like water or ethanol and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving rigorous quality control measures. The final product is usually crystallized and purified through recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidyl-Histamin * 3 HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole rings in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce halogenated imidazole compounds .
Applications De Recherche Scientifique
L-Histidyl-Histamin * 3 HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor to histamine.
Industry: Utilized in the production of pharmaceuticals and biochemical research
Mécanisme D'action
The mechanism of action of L-Histidyl-Histamin * 3 HCl involves its interaction with specific molecular targets and pathways. The compound acts as a precursor to histamine, which is involved in various physiological processes, including immune response, gastric acid secretion, and neurotransmission. The imidazole rings in the compound play a crucial role in its binding to receptors and enzymes .
Comparaison Avec Des Composés Similaires
L-Histidyl-Histamin * 3 HCl can be compared with other similar compounds such as:
Histidine: An essential amino acid involved in protein synthesis and metabolic processes.
Histamine: A biogenic amine involved in immune response and neurotransmission.
Carnosine: A dipeptide composed of histidine and beta-alanine, known for its antioxidant properties
This compound is unique due to its specific structure, which allows it to act as both a precursor to histamine and a reagent in various chemical reactions.
Propriétés
Formule moléculaire |
C11H19Cl3N6O |
|---|---|
Poids moléculaire |
357.7 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;trihydrochloride |
InChI |
InChI=1S/C11H16N6O.3ClH/c12-10(3-9-5-14-7-17-9)11(18)15-2-1-8-4-13-6-16-8;;;/h4-7,10H,1-3,12H2,(H,13,16)(H,14,17)(H,15,18);3*1H/t10-;;;/m0.../s1 |
Clé InChI |
ATTCIVWUJJRIDD-KAFJHEIMSA-N |
SMILES isomérique |
C1=C(NC=N1)CCNC(=O)[C@H](CC2=CN=CN2)N.Cl.Cl.Cl |
SMILES canonique |
C1=C(NC=N1)CCNC(=O)C(CC2=CN=CN2)N.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



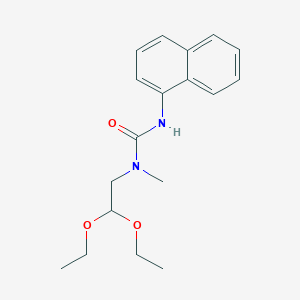
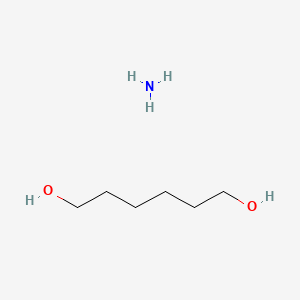
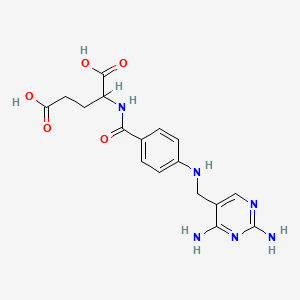
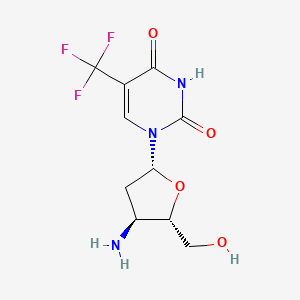
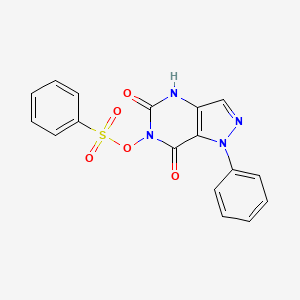
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)
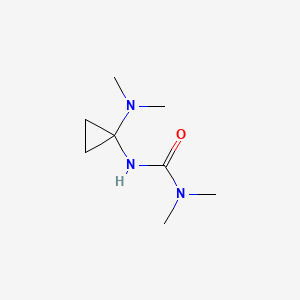
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
